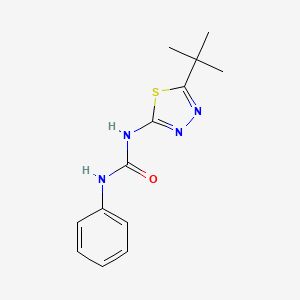

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGWETDGBARWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359160 | |

| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5312-09-4 | |

| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea acts as a versatile building block for the synthesis of more complex molecules. Its thiadiazole ring can undergo various chemical reactions, including:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Potential to reduce nitro groups to amines.

- Substitution : The phenyl group can be modified through electrophilic aromatic substitution.

These reactions facilitate the development of new compounds with tailored properties for specific applications in materials science and organic synthesis.

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Research indicates that it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its potential use as an antimicrobial agent. The mechanism of action involves interaction with specific molecular targets within microbial cells.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its biological activity suggests possible roles in treating infections or diseases caused by resistant pathogens. Ongoing studies aim to elucidate its efficacy and safety profiles.

Industry

The compound is utilized in developing new materials with specific properties, such as corrosion inhibitors. Its unique chemical structure allows it to provide protective coatings that enhance the durability of metals and other materials against environmental degradation.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as a therapeutic agent against resistant strains. |

| Study 2 | Synthesis of Derivatives | Explored the synthesis of novel derivatives with enhanced biological activity, expanding the scope of applications in drug development. |

| Study 3 | Corrosion Inhibition | Evaluated the effectiveness of the compound as a corrosion inhibitor in acidic environments, showing promising results compared to traditional inhibitors. |

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Tebuthiuron (1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea)

- Structural Difference : Replaces the phenyl group in the target compound with two methyl groups on the urea nitrogen.

- Application : Primarily used as a pre- and post-emergent herbicide with low mammalian toxicity (LD₅₀ > 5000 mg/kg in rats) .

- Physicochemical Properties :

1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives (5a–l)

- Structural Difference : Substitution at the 5-position with a benzylthio group instead of tert-butyl.

- Biological Activity : Demonstrated potent anticancer effects against MCF-7, HepG2, A549, and HeLa cell lines. Compound 5d (with 4-fluorophenyl substitution) showed IC₅₀ values of 4.2–8.7 µM, outperforming sorafenib (IC₅₀ = 6.3–12.1 µM) .

- Mechanism : The benzylthio group enhances interactions with hydrophobic pockets in kinases like VEGFR-2 .

1-(5-((6-Nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives (8a–l)

- Structural Difference : Incorporates a nitroquinazoline-thio group at the 5-position.

- Biological Activity : Compound 8c exhibited IC₅₀ values of 25.0 ± 0.001 µM against MCF7 cells, comparable to etoposide (IC₅₀ = 29.8 ± 0.0007 µM). Molecular docking revealed interactions with VEGFR-2 via hydrogen bonds and π-π stacking .

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Tebuthiuron | 5d (Benzylthio) | 8c (Nitroquinazoline) |

|---|---|---|---|---|

| Molecular Weight | ~335.4 g/mol | 256.3 g/mol | ~410.5 g/mol | ~465.6 g/mol |

| LogP (Predicted) | ~3.2 | ~2.1 | ~3.8 | ~4.0 |

| Water Solubility | Low (similar to Tebuthiuron) | 2.3 g/L | <1 g/L | <0.5 g/L |

| Plasma Protein Binding | Not reported | 85–90% | 92% (estimated) | 95% (estimated) |

Biological Activity

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and herbicidal activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 276.36 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several derivatives related to 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea and tested their effects on human cancer cell lines such as MCF-7, HepG2, A549, and HeLa. The results indicated that certain derivatives showed IC50 values significantly lower than the reference drug sorafenib:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

Flow cytometry analysis revealed that these compounds induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. For example, compounds derived from this compound demonstrated activity against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 3.125 |

| Candida albicans | 3.125 |

| Aspergillus flavus | 3.125 |

These results suggest that the compound has significant potential as an antimicrobial agent against both bacteria and fungi .

Herbicidal Activity

The herbicidal potential of phenylurea derivatives has been noted in agricultural applications. Specifically, tebuthiuron (a related compound) has been shown to remain active in soil for extended periods, demonstrating effective control over weed populations in sugarcane fields . The persistence and efficacy of such compounds can be critical for sustainable agricultural practices.

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their biological activities. The study highlighted the structure–activity relationship (SAR) of these compounds:

- Synthesis : Various substitutions on the thiadiazole ring were explored to enhance biological activity.

- Evaluation : The resulting compounds were tested against a panel of pathogens and cancer cell lines.

Findings indicated that specific substituents could significantly enhance efficacy against targeted biological pathways.

Q & A

Q. What advanced analytical techniques resolve structural ambiguities in complex mixtures?

- Methodological Answer : High-Resolution Mass Spectrometry (HR-MS) with electrospray ionization (ESI) differentiates isobaric impurities. 2D NMR (COSY, HSQC) assigns overlapping proton signals, particularly in crowded aromatic regions. Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.